molecular formula C6H8N2O3 B14470155 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 66066-77-1

1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B14470155
CAS No.: 66066-77-1
M. Wt: 156.14 g/mol
InChI Key: BENSRYRKCJTVRK-UHFFFAOYSA-N
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Description

1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of both carbamoyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as manganese complexes or copper catalysts, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .

Scientific Research Applications

1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

CAS No.

66066-77-1

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

1-carbamoyl-2,3-dihydropyrrole-5-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h2H,1,3H2,(H2,7,11)(H,9,10)

InChI Key

BENSRYRKCJTVRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=C1)C(=O)O)C(=O)N

Origin of Product

United States

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